molecular formula C11H12N2O2 B8080100 2,3-Dimethoxy-5-methylquinoxaline

2,3-Dimethoxy-5-methylquinoxaline

Cat. No. B8080100
M. Wt: 204.22 g/mol
InChI Key: UPEVOKXDWGPYDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dimethoxy-5-methylquinoxaline is a quinoxaline derivative . Quinoxalines are a class of N-heterocyclic compounds that are important biological agents . They have several prominent pharmacological effects like antifungal, antibacterial, antiviral, and antimicrobial .


Synthesis Analysis

Quinoxalines can be synthesized through the condensation reaction between ortho phenylenediamine and dicarbonyl compounds . This procedure requires a high temperature, a strong acid catalyst, and long hours of heating . A number of new symmetrically and asymmetrically 2,3-disubstituted quinoxalines were synthesized through functionalization of 2,3-dichloroquinoxaline (2,3-DCQ) with a variety of sulfur and/or nitrogen nucleophiles .


Molecular Structure Analysis

Quinoxaline is defined as a weakly basic bi-cyclic compound C8H6N2, having fused benzene and pyrazine rings . The structure of this compound can be found in databases like PubChem .


Chemical Reactions Analysis

Quinoxalines have been extensively studied for their chemical reactions . For example, the reaction of 2,3-diketoquinoxalines with POCl3 (Phosphorous oxychloride) and sodium azide results in the formation of bistetrazoloquinoxalines .

Scientific Research Applications

  • Chromatography and Assay Applications : 2,3-Dimethoxy-5-methylquinoxaline and related compounds are used in chromatographic assays, particularly in the analysis of methylglyoxal in biological systems. This application is important for understanding and measuring biological molecules in various chemical and biological contexts (McLellan et al., 1992).

  • Biological Activity Modeling : Studies involving electron capture spectroscopy and density functional theory have been conducted on quinoxalin derivatives, including 2,3-dimethylquinoxalin, to understand their antimicrobial, antifungal, and preservative properties. This research is significant in the medical and food industries (Tayupov et al., 2021).

  • Synthetic Chemistry and Reactivity : The synthesis and reactivity of pyrrolo[1,2‐α]quinoxalines, including derivatives of 2-methylquinoxaline, have been explored. Such studies provide insights into the chemical properties and potential applications of these compounds in various fields (Blache et al., 1995).

  • Kinetics and Mechanism Studies : Research into the kinetics and mechanisms of reactions involving quinoxaline derivatives, such as the acid-catalyzed reactions of methylated trioses producing 2-oxopropanal, offers valuable insights into the chemical behavior of these compounds (Fedoron̆ko et al., 1980).

  • Coenzyme Q Synthesis : this compound and its derivatives play a role in the synthesis of coenzyme Q, a key component in cellular energy production. This is crucial for understanding and potentially enhancing biological energy processes (Sato et al., 1972).

  • Antibacterial and Antifungal Applications : Quinoxaline derivatives, including this compound, have been evaluated for their antibacterial and antifungal activities. This research is important for developing new antimicrobial agents (Alfadil et al., 2021).

Mechanism of Action

While the specific mechanism of action for 2,3-Dimethoxy-5-methylquinoxaline is not explicitly mentioned in the search results, quinoxalines have diverse therapeutic uses and have become the crucial component in drugs used to treat cancerous cells, AIDS, plant viruses, schizophrenia .

Safety and Hazards

The safety data sheet for a similar compound, 2,3-dimethylquinoxaline, indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

Quinoxalines have a great future in medicinal chemistry due to their diverse therapeutic uses . They are essential moieties to treat infectious diseases, and numerous synthetic routes have been developed by researchers, with a prime focus on green chemistry and cost-effective methods . Future research may focus on developing more efficient synthesis methods and exploring the biological activities of quinoxaline derivatives .

properties

IUPAC Name

2,3-dimethoxy-5-methylquinoxaline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-7-5-4-6-8-9(7)13-11(15-3)10(12-8)14-2/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPEVOKXDWGPYDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)N=C(C(=N2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Dimethoxy-5-methylquinoxaline
Reactant of Route 2
Reactant of Route 2
2,3-Dimethoxy-5-methylquinoxaline
Reactant of Route 3
Reactant of Route 3
2,3-Dimethoxy-5-methylquinoxaline
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2,3-Dimethoxy-5-methylquinoxaline
Reactant of Route 5
2,3-Dimethoxy-5-methylquinoxaline
Reactant of Route 6
2,3-Dimethoxy-5-methylquinoxaline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.